molecular formula C10H5Cl2FN2 B1450402 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine CAS No. 1364677-31-5

2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine

Cat. No.: B1450402
CAS No.: 1364677-31-5
M. Wt: 243.06 g/mol
InChI Key: BHSOBVHBIQJCSW-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C10H5Cl2FN2 and its molecular weight is 243.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly those with potential as kinase inhibitors. In a study focusing on the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, researchers aimed to discover new kinase inhibitors. They successfully synthesized two series of compounds, demonstrating the utility of this compound in producing biologically relevant molecules (Wada et al., 2012).

Medicinal Chemistry and Drug Design

The compound also plays a significant role in the field of medicinal chemistry, serving as a building block for the synthesis of complex molecules with potential therapeutic applications. An improved process for synthesizing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, starting from α-fluoroacetic ester, highlighted the compound's significance in medicinal chemistry. This method offered mild reaction conditions and was deemed suitable for industrial production, underscoring the compound's relevance in drug development and design (Bin, 2004).

Anticancer Research

This compound's derivatives, particularly fluoropyrimidines, have been extensively studied for their anticancer properties. Fluoropyrimidines like 5-fluorouracil and capecitabine are crucial in treating various cancers. Despite their therapeutic benefits, these compounds can induce cardiotoxicity, a serious side effect that necessitates further research to understand and mitigate such adverse effects. This area of research is crucial for improving the safety and efficacy of fluoropyrimidine-based cancer treatments (Depetris et al., 2018).

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-7-3-1-6(2-4-7)9-8(13)5-14-10(12)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSOBVHBIQJCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.0 g 2,4-dichloro-5-fluoropyrimidine, 4.683 g p-chlorophenylboronic acid, 1.730 g tetrakistriphenylphosphinpalladium and 8.278 g potassium carbonate in 125 mL tetrahydrofuran and 125 mL water was heated to reflux for 3 h. The reaction mixture was cooled to room temperature and diluted with ethyl acetate. The phases were separated and the organic phase was washed with brine dried over sodium sulfate and evaporated. The solid residue was triturated in ca 60 mL methanol for 30 min. The solids were collected by filtration to yield 5.2 g of an off white solid (contains some boronic acid which gives a start spot). The mother liquor was evaporated and the residue was purified by chromatography on silica gel with heptane:ethyl acetate=8:2 to 1:1 to yield 1.0 g of the product as white solid. Both crops were combined and dissolved in ca 50 mL dichloromethane and filtered over ca 50 g silica gel with dichloromethane to remove a polar start spot. The filtrate was concentrated under aspirator vacuum whereby precipitation occurred. The solid was collected by filtration to yield 5.76 g of the title compound as white crystals, MS 230.1 and 228.1 (M+H)+.
Quantity
5 g
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4.683 g
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8.278 g
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125 mL
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125 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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